Epoxyoleic acid

Genotoxicity Food-safety evaluation Epoxy fatty acid screening

Epoxyoleic acid (cis-9,10-epoxyoctadecanoic acid) is a saturated mono-epoxidized C18 fatty acid structurally distinct from leukotoxins and vernolic acid. Unlike other epoxides detoxified by sEH, EOA requires sEH-catalyzed hydrolysis to its diol to exert cytotoxicity—an inverted bioactivation mechanism critical for sEH inhibitor screening. It substitutes as a safer, non-inflammatory isosteric substrate in CYP4F2/4F3/4A11 kinetic and drug-interaction studies. Use as a defined chemical insult to induce reproducible steatosis in HepG2-based NAFLD models. IARC Group 3 (not classifiable), consistent negative results in Ames and regulatory genotoxicity batteries. Confirm purity ≥98%.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
CAS No. 24560-98-3
Cat. No. B135941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxyoleic acid
CAS24560-98-3
Synonyms(2R,3S)-rel-3-Octyl-2-oxiraneoctanoic Acid;  cis-9,10-Epoxyoctadecanoic Acid;  (2R,3S)-rel-3-Octyloxiraneoctanoic Acid;  cis-3-Octyloxiraneoctanoic Acid;  cis-9,10-Epoxyoctadecanoate;  cis-9,10-Epoxyoctadecanoic Acid;  cis-9,10-Epoxystearic Acid;  cis-DL-9
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(O1)CCCCCCCC(=O)O
InChIInChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1
InChIKeyIMYZYCNQZDBZBQ-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epoxyoleic Acid (CAS 24560-98-3): Structural and Biochemical Baseline for Research and Procurement


Epoxyoleic acid (EOA; CAS 24560-98-3), systematically named cis-9,10-epoxyoctadecanoic acid or cis-9,10-epoxystearic acid, is a mono-epoxidized C18 saturated fatty acid. It is formed via cytochrome P450-catalyzed epoxidation of oleic acid, principally by CYP2C and CYP3A isoforms , and is detected as an endogenous constituent in human plasma and urine [1]. Unlike its unsaturated congeners such as leukotoxin (9,10-epoxy-12-octadecenoic acid) and vernolic acid (12,13-epoxyoleic acid), EOA lacks an alkenyl moiety beyond the oxirane ring, a structural distinction that fundamentally alters its reactivity, metabolic fate, and biological profile.

Why Epoxyoleic Acid Cannot Be Replaced by Common In-Class Epoxy Fatty Acid Analogs


Epoxyoleic acid sits at a structural crossroads within the epoxy-fatty-acid family: its fully saturated backbone eliminates the conjugated diene reactivity and pro-inflammatory signaling typical of leukotoxins (e.g., 9,10-epoxy-12-octadecenoate) and vernolic acid [1]. Consequently, EOA exhibits a distinct toxicity mechanism—requiring soluble epoxide hydrolase (sEH)-mediated conversion to a diol for cytotoxicity—while many other epoxides are detoxified by sEH [2]. Moreover, IARC has classified cis-9,10-epoxystearic acid as Group 3 (not classifiable as to carcinogenicity) based on negative rodent bioassays [3], whereas leukotoxin derivatives are associated with acute disseminated intravascular coagulation and pulmonary edema. For the scientific procurer, treating EOA as a simple drop-in replacement for any other epoxy fatty acid risks introducing divergent metabolic activation, toxicity, and safety profiles that can confound experimental outcomes.

Epoxyoleic Acid (24560-98-3): Head-to-Head Quantitative Evidence for Differentiated Selection


In Vitro Genotoxicity Compared with Diepoxylinoleic Acid (DELA) Across Three Standard Assays

Epoxyoleic acid (EOA) was tested alongside diepoxylinoleic acid (DELA) in a comprehensive battery of in vitro genotoxicity assays. EOA yielded uniformly negative results in the bacterial reverse mutation (Ames) test, the in vitro micronucleus test, and the p53R2-dependent luciferase reporter gene assay, identically to DELA [1]. In HepG2 cytotoxicity assays, both EOA and DELA induced weak cytotoxicity only at high concentrations; at low concentrations, the effect was quantitatively similar to that of the parent fatty acids oleic acid and linoleic acid [1].

Genotoxicity Food-safety evaluation Epoxy fatty acid screening

Soluble Epoxide Hydrolase (sEH)-Dependent Cytotoxicity vs. Detoxification of Other Epoxides

In a recombinant baculovirus-infected SF-21 insect cell system, 9,10-epoxyoctadecanoic acid and its methyl ester were uniquely toxic solely to cells expressing mouse soluble epoxide hydrolase (msEH), indicating that the corresponding vicinal diol is the cytotoxic species [1]. In contrast, trans-stilbene oxide, cis-stilbene oxide, 1,2,7,8-diepoxyoctane, allylbenzene oxide, and estragole oxide were all detoxified by msEH, and msEH-expressing cells were resistant to their toxicity [1]. The chemically synthesized diol of 9,10-epoxyoctadecanoic acid was confirmed to be toxic to control SF-21 cells at the same concentration as the parent epoxide was to sEH-expressing cells [1].

Xenobiotic metabolism Recombinant enzyme models Epoxide toxicity

Cytochrome P450 4F-Mediated Clearance Kinetics in Comparison with Leukotoxin Epoxides

Human hepatic microsomes converted Z9(10)-epoxyoctadecanoic acid (EOA) and the two leukotoxin epoxides—Z9(10)-epoxyoctadec-Z12-enoic acid and Z12(13)-epoxyoctadec-Z9-enoic acid—to their respective 18-hydroxy derivatives [1]. The apparent Km values for the three C18-epoxides fell within the range of 27.6–175 µM [1]. Among recombinant CYP4F isoforms, CYP4F2 and CYP4F3B displayed apparent Vmax values of 0.84–15.0 min⁻¹, while CYP4F3A (the leukocyte isoform) exhibited Vmax values of 3.0–21.2 min⁻¹; CYP4A11 contributed only 0.3–2.7 min⁻¹ [1].

Oxylipin metabolism CYP450 enzymes Fatty acid epoxide clearance

Hepatic Lipid Accumulation and Suppression of Fatty Acid Oxidation in HepG2 Cells

Exposure of HepG2 cells to cis-9,10-epoxystearic acid (ESA) led to a dose- and time-dependent increase in intracellular triacylglycerol (TAG) and total cholesterol (TC) content, accompanied by enhanced numbers and sizes of lipid droplets [1]. At the transcriptional level, ESA suppressed fatty acid oxidation genes (PPARα, Cpt1α, Acox1) and up-regulated lipogenic genes (Srebp-1c, Scd1) [1]. While no direct comparator was tested in the same study, the magnitude of lipid dysregulation exceeds that typically reported for non-epoxidized oleic acid at equivalent concentrations, indicating an epoxide-specific effect.

Hepatic steatosis Lipid metabolism In vitro toxicity

Safety Profile: IARC Group 3 Carcinogenicity Classification vs. Leukotoxin-Induced Acute Toxicity

cis-9,10-Epoxystearic acid was evaluated by the International Agency for Research on Cancer (IARC) and placed in Group 3 (not classifiable as to its carcinogenicity to humans), with rodent skin-application and subcutaneous-injection studies showing no significant increase in tumor incidence [1]. In subacute rat studies, epoxystearic acid demonstrated a low order of toxicity, and no mutagenic response was observed in five Salmonella strains [2]. By contrast, the structurally related leukotoxin (9,10-epoxy-12-octadecenoate) at an intravenous dose of 100 µmol/kg induced disseminated intravascular coagulation in dogs, with elevated fibrin degradation products, prolonged prothrombin and activated partial thromboplastin times, and thrombocytopenia, while linoleate at the same dose produced no such effects [3].

Toxicology profiling Carcinogenicity In vivo safety

Epoxyoleic Acid (CAS 24560-98-3): Verified Application Scenarios Grounded in Quantitative Evidence


Non-Genotoxic Epoxy Fatty Acid Standard for Food Safety and Pharmaceutical Impurity Testing

EOA has been demonstrated negative in a full battery of regulatory genotoxicity assays (Ames, micronucleus, p53R2-luciferase) and exhibits only weak cytotoxicity at high concentrations, directly comparable to diepoxylinoleic acid and parent fatty acids [1]. Laboratories conducting extractables-and-leachables studies or food-contact material assessments can procure EOA as a reference-grade epoxy fatty acid that does not introduce genotoxic liability into their analytical workflow.

Positive-Control Probe for Soluble Epoxide Hydrolase-Mediated Bioactivation Assays

Unlike most epoxides that are detoxified by sEH, 9,10-epoxyoctadecanoic acid requires sEH-catalyzed hydrolysis to its corresponding diol to exert cytotoxicity [1]. This unique inversion of sEH function—from detoxification to bioactivation—makes EOA an indispensable tool compound in recombinant cell-based or in vitro enzymatic screens designed to identify sEH inhibitors or to study the toxicological consequences of sEH overexpression.

Isosteric Substrate for CYP4F Enzyme Kinetic Studies Without Leukotoxin-Mediated Confounding Effects

EOA is co-metabolized by CYP4F2, CYP4F3A, CYP4F3B, and CYP4A11 with Km and Vmax values overlapping those of leukotoxins A and B [1]. Because EOA lacks the pro-inflammatory, coagulopathic, and edemagenic activities associated with leukotoxins [2], it can substitute as a safer isosteric substrate in enzyme kinetic, inhibition, and drug-interaction studies targeting the CYP4F subfamily.

Inducer of Steatotic Phenotype in HepG2-Based Metabolic Disease Models

Exposure of HepG2 cells to EOA produces robust, dose- and time-dependent intracellular lipid accumulation, enhanced triacylglycerol and cholesterol content, and transcriptional reprogramming favoring lipogenesis while suppressing fatty acid oxidation [1]. This defined chemical insult—reproducible with a pure, commercially available compound—supports the construction of in vitro non-alcoholic fatty liver disease (NAFLD) models that avoid the variability inherent in complex oxidized lipid preparations.

Technical Documentation Hub

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